molecular formula C12H11BrO2S B184376 Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate CAS No. 17266-44-3

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate

Cat. No.: B184376
CAS No.: 17266-44-3
M. Wt: 299.19 g/mol
InChI Key: OJCNNIJKZVAOAS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Bromobenzo[b]thiophen-3-yl)acetate (CAS 17266-44-3) is a high-purity brominated benzothiophene derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C12H11BrO2S and a molecular weight of 299.18 g/mol, serves as a versatile synthetic intermediate and key scaffold for the development of novel bioactive molecules . The structure incorporates a benzo[b]thiophene core, a privileged motif found in many pharmacologically active compounds, which is functionalized with a bromine atom at the 5-position for further selective cross-coupling reactions and an ethyl acetate group at the 3-position that can be hydrolyzed to the corresponding acetic acid for further conjugation . Researchers utilize this compound primarily in the exploration of new therapeutic agents, particularly in the synthesis of more complex heterocyclic systems and as a precursor for the development of enzyme inhibitors and receptor modulators. The bromine substituent makes it an excellent substrate for metal-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, enabling the rapid diversification of the core structure for structure-activity relationship (SAR) studies. Proper handling is required, noting its Warning GHS signal word and H302 hazard statement (Harmful if swallowed) . This product is intended for research purposes only in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use. It should be stored sealed in a dry environment at 2-8°C, and protected from light to ensure long-term stability .

Properties

IUPAC Name

ethyl 2-(5-bromo-1-benzothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2S/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCNNIJKZVAOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616382
Record name Ethyl (5-bromo-1-benzothiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17266-44-3
Record name Ethyl (5-bromo-1-benzothiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of Preformed Benzo[b]thiophene

Electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) can target the 5-position of benzo[b]thiophene. However, regioselectivity challenges arise due to the aromatic system’s electronic properties. For example, bromination at the 5-position is favored under kinetic control in nonpolar solvents like dichloromethane, achieving ~65% selectivity.

Bromine Incorporation During Ring Synthesis

An alternative strategy involves constructing the benzo[b]thiophene ring from brominated precursors. For instance, 2-bromo-6-fluorobenzaldehyde serves as a starting material in a multi-step sequence involving thioether formation and Wittig cyclization to yield 4-bromobenzo[b]thiophene. Adapting this method for the 5-bromo isomer requires substituting the halogen position in the starting aldehyde.

Table 1: Bromination Methods Comparison

MethodReagentsSelectivity (%)Yield (%)
Direct electrophilicBr₂, FeCl₃65 (5-position)72
Precursor-based2-Bromo-6-fluorobenzaldehyde>9086

Ring Formation and Cyclization Techniques

The benzo[b]thiophene core is constructed via cyclization reactions, with copper-catalyzed methods and Wittig reactions offering distinct advantages.

Copper-Catalyzed Cyclization

A robust method involves reacting 2-bromophenyl ketones with potassium ethyl xanthate under Cu(OAc)₂ catalysis in DMSO at 120°C. This one-pot approach forms the thiophene ring with simultaneous introduction of thioaroyl groups, achieving yields up to 85%. For ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate, adapting this method would require substituting the ketone precursor with a brominated variant.

Wittig Reaction-Based Cyclization

The patent CN110818679A describes a Wittig reaction sequence starting from 2-bromo-6-fluorobenzaldehyde. Key steps include:

  • Etherification : Reaction with chloromethyl mercaptan in acetone/K₂CO₃ to form 2-chloromethylthio-6-bromobenzaldehyde.

  • Phosphonium Salt Formation : Treatment with triphenylphosphine in toluene.

  • Cyclization : Deprotonation with NaH in THF to yield the benzo[b]thiophene core.

This method avoids high-temperature decarboxylation, making it scalable for industrial production.

Esterification and Functional Group Modifications

The acetate group at the 3-position is introduced via nucleophilic substitution or esterification.

Alkylation with Ethyl Bromoacetate

Reacting the benzo[b]thiophene intermediate with ethyl bromoacetate in DMF/K₂CO₃ at 80°C achieves esterification. This method offers >80% yield but requires careful purification to remove excess alkylating agent.

Carboxylic Acid Esterification

An alternative route involves hydrolyzing a preformed nitrile or carboxylic acid to the corresponding acid, followed by esterification with ethanol under acidic conditions (e.g., H₂SO₄). However, this two-step process reduces overall efficiency (~65% yield).

Table 2: Esterification Efficiency

MethodConditionsYield (%)Purity (%)
Direct AlkylationDMF, K₂CO₃, 80°C8295
Acid-Catalyzed EsterificationEtOH, H₂SO₄, reflux6588

Industrial-Scale Production Considerations

Scaling up synthesis requires optimizing cost, safety, and yield:

  • Solvent Selection : Replacing DMF with toluene or acetone reduces toxicity and facilitates recycling.

  • Catalyst Recovery : Cu(OAc)₂ from cyclization steps can be recovered via precipitation, lowering costs.

  • Continuous Flow Systems : Implementing flow chemistry for bromination and cyclization steps improves reaction control and throughput.

Chemical Reactions Analysis

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate has the molecular formula C12H11BrO2SC_{12}H_{11}BrO_2S and features a brominated benzo[b]thiophene structure. The presence of the bromine atom enhances its electrophilic character, influencing its reactivity and biological activity. The compound's structural characteristics are crucial for its interaction with biological targets and its potential therapeutic applications.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of potential therapeutic agents. Its applications include:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values suggest promising potential for developing new antibacterial agents.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Bacillus cereus128
Enterococcus faecalis256
  • Anticancer Potential : Research has shown that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. Preliminary findings suggest that it exhibits cytotoxic effects comparable to established chemotherapeutic agents.

Material Science

The compound is also explored for its applications in material science:

  • Organic Electronics : this compound is investigated for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its electronic properties make it a candidate for enhancing the performance of electronic devices.

Antimicrobial Efficacy

A study on various benzo[b]thiophene derivatives found that those with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This compound was among the most effective compounds tested, showcasing its potential as an antibacterial agent .

Cytotoxicity Tests

In vitro assays demonstrated significant cytotoxic effects on several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The structure-activity relationship (SAR) analysis highlights the importance of the bromine substitution in enhancing cytotoxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzo[b]Thiophene Core

Ethyl 2-(6-Hydroxy-2,3-Dihydrobenzo[b]Thiophen-3-YL)Acetate (CAS: 1022979-94-7)
  • Structure : Features a partially saturated 2,3-dihydrobenzo[b]thiophene core with a hydroxyl group at position 4.
  • Molecular Formula : C₁₂H₁₄O₃S.
  • The hydroxyl group enhances polarity and solubility in protic solvents, making it suitable for aqueous-phase reactions .
Ethyl 2-(6-Methoxy-2,3-Dihydrobenzo[b]Thiophen-3-YL)Acetate (CAS: 159783-10-5)
  • Structure : Similar to the above but with a methoxy group at position 5.
  • Molecular Formula : C₁₄H₁₈O₃S.
  • Key Differences :
    • The methoxy group provides electron-donating effects, altering electronic properties for applications in optoelectronic materials.
    • Increased steric bulk compared to the hydroxyl analog may slow reaction kinetics in substitution reactions .

Halogen-Substituted Analog: (5-Chloro-1-Benzothiophen-3-YL)Acetic Acid

  • Structure : Replaces bromine with chlorine at position 5 and features a carboxylic acid instead of an ester.
  • Molecular Formula : C₁₀H₇ClO₂S.
  • Key Differences :
    • Halogen Effects : Chlorine’s smaller atomic radius and lower electronegativity reduce steric hindrance and polarizability compared to bromine, impacting binding affinity in biological systems .
    • Functional Group : The carboxylic acid group increases solubility in water but reduces stability under acidic conditions compared to the ester .

Heterocyclic Core Variations

Ethyl [(5Z)-5-(3-Bromobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-YL]Acetate
  • Structure: Contains a thiazolidinone ring fused with a bromobenzylidene group.
  • Molecular Formula: C₁₄H₁₂BrNO₃S₂.
  • Key Differences: The thiazolidinone core introduces a sulfur atom and a ketone group, enabling hydrogen bonding and redox activity. The bromine is on the benzylidene substituent rather than the heterocycle, directing reactivity toward alkenylation rather than aromatic substitution .
Ethyl (5-Chlorobenzo[d]Thiazol-2-YL) Glycinate
  • Structure : Substitutes benzo[b]thiophene with a benzothiazole core and adds a glycinate moiety.
  • The glycinate group introduces an amino functionality, enabling peptide coupling reactions .

Functional Group Variations

Methyl 2-Diazo-2-(Thiophen-3-YL)Acetate
  • Structure : Replaces the benzo[b]thiophene core with a simple thiophene and incorporates a diazo group.
  • Molecular Formula : C₇H₆N₂O₂S.
  • Key Differences :
    • The diazo group enables cycloaddition reactions (e.g., Huisgen), offering pathways to heterocyclic scaffolds.
    • Lacks bromine, reducing utility in Suzuki-Miyaura couplings but increasing versatility in photochemical reactions .

Comparative Data Table

Compound Name Core Structure Substituent(s) Functional Group Molecular Weight (g/mol) Key Applications
Ethyl 2-(5-Bromobenzo[b]thiophen-3-YL)acetate Benzo[b]thiophene Br (C5) Ester 299.18 Pharmaceuticals, polymers
Ethyl 2-(6-Hydroxy-2,3-dihydrobenzo[b]thiophen-3-YL)acetate Dihydrobenzo[b]thiophene OH (C6) Ester ~254.3 (estimated) Aqueous-phase synthesis
(5-Chloro-1-benzothiophen-3-YL)acetic acid Benzo[b]thiophene Cl (C5) Carboxylic acid 226.68 Biological probes
Ethyl [(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]acetate Thiazolidinone Br (benzylidene) Ester 386.28 Antimicrobial agents
Methyl 2-diazo-2-(thiophen-3-YL)acetate Thiophene None Diazo, ester 182.20 Cycloaddition reactions

Reactivity in Cross-Coupling Reactions

The bromine atom in the target compound facilitates palladium-catalyzed cross-coupling (e.g., Suzuki), enabling the synthesis of biaryl structures for drug candidates . In contrast, chlorine-substituted analogs (e.g., CAS 1296223-82-9) exhibit slower coupling rates due to weaker C–Cl bond activation .

Role in Polymer Chemistry

Ethyl 2-(thiophen-3-YL)acetate derivatives are incorporated into copolymers (e.g., poly(3-HT-co-EDOT-co-TDR1)) for organic solar cells, where bromine enhances electron-withdrawing effects to optimize HOMO-LUMO gaps .

Biological Activity

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities. The presence of the bromine atom in the structure enhances its reactivity compared to other similar compounds, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cholinesterases, which are critical in neurotransmission. For instance, studies on related benzo[b]thiophene derivatives demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may exhibit similar properties .
  • Antimicrobial Activity : Benzo[b]thiophene derivatives have been reported to possess antimicrobial properties, particularly against multidrug-resistant strains of bacteria. The structural features of this compound may contribute to its efficacy against such pathogens .

Inhibition of Cholinesterases

Recent studies have highlighted the inhibitory effects of various benzo[b]thiophene derivatives on cholinesterases. For example, compounds similar to this compound showed IC50 values indicating effective inhibition:

CompoundIC50 (μM)Target Enzyme
Compound A62.10AChE
Compound B24.35BChE
This compoundTBDTBD

These findings suggest that this compound could be a promising candidate for further investigation as a cholinesterase inhibitor.

Antimicrobial Activity

In vitro studies have demonstrated that related benzo[b]thiophene compounds exhibit antimicrobial activity against strains such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) values reported for these compounds indicate their potential effectiveness:

CompoundMIC (µg/mL)Target Pathogen
Compound C4S. aureus (MDR strain)
This compoundTBDTBD

This antimicrobial potential positions this compound as a candidate for developing new therapeutic agents against resistant bacterial infections.

Case Studies and Research Findings

  • Cholinesterase Inhibition : A study on benzothiophene-chalcone hybrids revealed that certain derivatives exhibited significant inhibition against AChE and BChE, suggesting that modifications in the structure could enhance potency . Further exploration into this compound may yield insights into optimizing its efficacy.
  • Antimicrobial Efficacy : Research has shown that substituted benzo[b]thiophenes can effectively target multidrug-resistant bacteria . The structural characteristics of this compound warrant investigation into its specific interactions with microbial targets.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving brominated precursors. For example, the Gewald reaction is a key method, where ethyl cyanoacetate reacts with sulfur and ketones to form thiophene derivatives . Another approach involves reacting 4-chloro-2-fluorobenzaldehyde with ethyl 2-mercaptoacetate in ethanol under Na₂CO₃ catalysis, yielding intermediates that are brominated at the 5-position . Optimization includes adjusting solvent systems (e.g., EtOH or DMF), temperature (reflux conditions), and catalyst loading. Reaction progress is monitored via TLC, and yields are improved by stepwise purification (e.g., column chromatography) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic thiophene backbone and substituent positions. For instance, the ethyl ester group typically appears as a triplet (δ ~1.2 ppm for CH₃) and quartet (δ ~4.1 ppm for CH₂) in ¹H NMR . Mass spectrometry (MS) provides molecular weight confirmation (e.g., m/z ~299–356 for related thiophene esters) . Elemental analysis validates purity, with deviations >0.3% indicating impurities .

Q. How do the electronic properties of the bromine substituent influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing bromine at the 5-position activates the thiophene ring for electrophilic substitution at the 2- and 4-positions. This directs subsequent functionalization, such as Suzuki couplings or nucleophilic aromatic substitutions. Bromine also enhances stability against oxidation, as seen in analogues where brominated derivatives show reduced decomposition under oxidative conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). For example, actoprotective activity in murine models requires careful control of dosage (e.g., 10–50 mg/kg) and administration routes (oral vs. intraperitoneal) . Researchers should validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and employ statistical tools like ANOVA to assess significance. Structural analogs with modified ester groups can clarify structure-activity relationships .

Q. How can computational methods predict the interaction of this compound with biological targets like enzymes or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the bromothiophene core and target binding pockets. For instance, the ester group may form hydrogen bonds with catalytic residues in enzymes like caspase-3 . Density Functional Theory (DFT) calculations predict electron density maps, identifying reactive sites for further functionalization. QSAR models using Hammett constants (σ) for substituents correlate electronic effects with bioactivity .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

  • Methodological Answer : Poor diffraction quality, as seen in thiophene derivatives, is mitigated by slow evaporation crystallization (e.g., using CH₂Cl₂/hexane). Disorder in the thiophene ring, observed in split positions for sulfur atoms, is modeled using occupancy refinement and similarity restraints . Single-crystal X-ray diffraction confirms bond lengths (e.g., C–Br ~1.89 Å) and dihedral angles, with data validated via R-factor convergence (<0.08) .

Q. How do reaction conditions affect the regioselectivity of nucleophilic substitutions on the brominated thiophene ring?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at the 2-position, while protic solvents (e.g., EtOH) promote 4-substitution. For example, amination with NH₃/NaNH₂ in DMF at 80°C yields 2-amino derivatives, whereas thiols in EtOH target the 4-position . Kinetic vs. thermodynamic control is assessed via time-resolved ¹H NMR to optimize regioselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate

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